molecular formula C13H14FN3O B12977925 2-(3-Fluorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole CAS No. 954229-32-4

2-(3-Fluorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole

Cat. No.: B12977925
CAS No.: 954229-32-4
M. Wt: 247.27 g/mol
InChI Key: RPGYXJYMAXIPOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring, a fluorophenyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluorobenzohydrazide with piperidine-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3-Fluorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole
  • 2-(3-Bromophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole
  • 2-(3-Methylphenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole

Uniqueness

2-(3-Fluorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and material science.

Biological Activity

2-(3-Fluorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole is a compound that belongs to the oxadiazole family, known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H14_{14}FN3_{3}O
  • CAS Number : 401568-20-5
  • SMILES Notation : FC1=CC=C(N2C(=NO2)C(CCN(C)C)C=C1)N=C(N)N

Biological Activity Overview

Research has shown that compounds containing the oxadiazole moiety exhibit a wide range of biological activities. The following sections detail specific findings related to the biological activity of this compound.

Antimicrobial Activity

Studies indicate that oxadiazole derivatives possess significant antimicrobial properties. For instance:

  • Bactericidal Effects : Research has demonstrated that various oxadiazole derivatives exhibit strong antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . In particular, compounds similar to this compound have shown promising results in inhibiting bacterial growth.
CompoundBacterial Strains TestedActivity Level
This compoundS. aureus, E. coli, P. aeruginosaStrong
Other Oxadiazole DerivativesVarious strainsVariable

Cytotoxicity and Anticancer Activity

The anticancer potential of oxadiazoles has been explored in various studies. For example:

  • Cell Viability Studies : In vitro studies have indicated that certain oxadiazole derivatives can enhance cell viability in cancer cell lines while inducing apoptosis in others . Notably, compounds with similar structures have been shown to increase p53 expression and activate caspase pathways in breast cancer cells (MCF-7), suggesting a mechanism for their anticancer activity.
StudyCell LineObserved Effect
Dhumal et al. (2021)MCF-7Increased p53 expression; apoptosis activation
Paruch et al. (2020)Various cancer linesVariable cytotoxic effects

Additional Pharmacological Activities

Beyond antimicrobial and anticancer properties, oxadiazoles have been reported to exhibit other pharmacological effects:

  • Anti-inflammatory and Analgesic Effects : Some studies have suggested that oxadiazole derivatives can reduce inflammation and pain in animal models .

Case Studies

Several case studies highlight the potential of this compound in drug discovery:

  • Antitubercular Activity : Research has shown that derivatives similar to this compound can inhibit Mycobacterium tuberculosis, demonstrating their potential in treating resistant strains .
  • Neuroprotective Effects : Some derivatives have shown neuroprotective properties in models of neurodegeneration .

Properties

CAS No.

954229-32-4

Molecular Formula

C13H14FN3O

Molecular Weight

247.27 g/mol

IUPAC Name

2-(3-fluorophenyl)-5-piperidin-4-yl-1,3,4-oxadiazole

InChI

InChI=1S/C13H14FN3O/c14-11-3-1-2-10(8-11)13-17-16-12(18-13)9-4-6-15-7-5-9/h1-3,8-9,15H,4-7H2

InChI Key

RPGYXJYMAXIPOD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NN=C(O2)C3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.